molecular formula C15H17NO3 B3756055 N-(2-butoxyphenyl)furan-2-carboxamide

N-(2-butoxyphenyl)furan-2-carboxamide

Cat. No.: B3756055
M. Wt: 259.30 g/mol
InChI Key: UAKYOIIWFFYIDV-UHFFFAOYSA-N
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Description

N-(2-Butoxyphenyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a 2-butoxyphenyl substituent. The compound belongs to a broader class of aryl-furan-2-carboxamides, which are characterized by a furan ring linked to an amide group and an aromatic phenyl ring with varying substituents. The 2-butoxy group is a lipophilic substituent, likely influencing solubility, bioavailability, and intermolecular interactions compared to derivatives with electron-withdrawing or polar groups .

Properties

IUPAC Name

N-(2-butoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-10-18-13-8-5-4-7-12(13)16-15(17)14-9-6-11-19-14/h4-9,11H,2-3,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKYOIIWFFYIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-butoxyphenyl)furan-2-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of furan-2-carbonyl chloride with 2-butoxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carboxamide in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, substituted furans, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-butoxyphenyl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry
  • N-(2-Nitrophenyl)furan-2-carboxamide (): The nitro group at the 2-position creates a dihedral angle of 10.15° with the benzene ring, inducing non-planarity in the central amide fragment. Intramolecular interactions (N1⋯O3 = 2.615 Å) and weak C–H···O hydrogen bonds stabilize the crystal lattice .
  • N-(4-Bromophenyl)furan-2-carboxamide () :

    • Bromine at the 4-position facilitates Suzuki-Miyaura cross-coupling reactions, enabling derivatization into biaryl analogs (e.g., 5a-i in Scheme 2). The para-substitution minimizes steric effects, enhancing synthetic versatility .
Hydrogen Bonding and Crystal Packing
  • N-(2-Nitrophenyl) derivative : Forms helical chains via C2–H2···O2 interactions (3.3857 Å) along the [010] axis .
  • N-(4-Fluorobenzyl)-N-(4-methoxyphenyl) derivative (): Exhibits antiviral activity targeting the non-structural protein 2C, suggesting that substituent polarity and steric bulk influence binding to biological targets .
Substituent-Directed Reactivity
  • Electron-Withdrawing Groups (e.g., NO₂, Br): Activate the phenyl ring for electrophilic substitution or cross-coupling.
  • Electron-Donating Groups (e.g., OCH₃, C₄H₉O) : The 2-butoxy group may hinder reactivity at the ortho position but enhance lipophilicity for biological applications.
Antiviral Activity ()
  • N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide: Inhibits viral replication by targeting the conserved 2C protein in enteroviruses (EV) and rhinoviruses (RV). The fluorobenzyl and methoxyphenyl groups contribute to binding affinity .
  • Implications for 2-Butoxyphenyl : The butoxy group’s lipophilicity may improve membrane permeability but reduce target specificity compared to smaller substituents.
Toxicological and Insecticidal Activity ()
  • N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) : Exhibits insecticidal properties with 70–89% yields. Heterocyclic substituents (e.g., oxadiazole) enhance stability and bioactivity .
Opioid Receptor Analogues ()
  • Ortho-Fluorofuranyl Fentanyl : A controlled substance with a 2-fluorophenyl group, demonstrating how aryl substituents modulate opioid receptor binding .

Physicochemical Properties

Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Weight Key Properties Biological Activity Reference
N-(2-Butoxyphenyl)furan-2-carboxamide 2-C₄H₉O ~275.3 (calc.) High lipophilicity, moderate solubility Inferred: CNS modulation?
N-(2-Nitrophenyl)furan-2-carboxamide 2-NO₂ 244.19 Planar amide, C–H···O interactions Not reported
N-(4-Bromophenyl)furan-2-carboxamide 4-Br 267.06 Suzuki-reactive, crystalline Intermediate for synthesis
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl) 4-F, 4-OCH₃ ~343.3 (calc.) Antiviral (2C protein inhibition) Broad-spectrum antiviral

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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